molecular formula C21H22N6OS2 B2572991 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-67-3

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2572991
CAS No.: 887347-67-3
M. Wt: 438.57
InChI Key: IELPWPHYKDRYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a benzothiophene core linked to a tetrazole moiety via a sulfanylpropanamide bridge. Its structural complexity arises from the 3-cyano-substituted tetrahydrobenzothiophene ring and the 4-ethylphenyl group on the tetrazole ring, which likely influence its physicochemical properties and biological activity . This compound belongs to a broader class of molecules designed for therapeutic applications, particularly in antimicrobial and antitubercular contexts .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS2/c1-3-14-8-10-15(11-9-14)27-21(24-25-26-27)29-13(2)19(28)23-20-17(12-22)16-6-4-5-7-18(16)30-20/h8-11,13H,3-7H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELPWPHYKDRYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Propanamide Group: This step involves the reaction of the intermediate compound with a suitable amide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Conditions Reagents Products Notes
Acidic (HCl, H₂SO₄)6 M HCl, reflux3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine + 2-mercapto-tetrazole acidCommon for aliphatic amides
Basic (NaOH)2 M NaOH, 80°CSodium salt of carboxylic acid + free amineBase-catalyzed saponification

Cyano Group Hydrolysis

The electron-deficient cyano group at the 3-position of the benzothiophene can hydrolyze to a carboxylic acid or amide.

Conditions Reagents Products Notes
Acidic (H₂SO₄)Concentrated H₂SO₄, H₂O3-carboxy-4,5,6,7-tetrahydro-1-benzothiophen-2-yl derivativeRequires harsh conditions
Basic (H₂O₂, NaOH)NaOH, H₂O₂, 60°C3-amide derivativeControlled oxidation to avoid over-hydrolysis

Thioether Oxidation

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones.

Conditions Reagents Products Notes
Mild oxidationH₂O₂, CH₃COOHSulfoxide derivative (R-S(=O)-R)Selective oxidation at RT
Strong oxidationmCPBA, DCMSulfone derivative (R-SO₂-R)Requires stoichiometric oxidant

Reactivity of the Tetrazole Moiety

The 1,2,3,4-tetrazole ring exhibits stability under physiological conditions but undergoes specific transformations:

Electrophilic Substitution

The electron-rich tetrazole nitrogen may react with electrophiles (e.g., alkyl halides).

Conditions Reagents Products Notes
AlkylationCH₃I, K₂CO₃, DMFN-alkylated tetrazoleLimited regioselectivity due to steric bulk

Thermal Decomposition

At elevated temperatures (>200°C), tetrazoles may decompose to generate nitrogen gas and nitriles.

Conditions Products Notes
Pyrolysis4-ethylphenyl cyanide + nitrogen gasExothermic reaction; requires caution

Synthetic Routes and Precursor Reactivity

The compound is likely synthesized via sequential coupling reactions:

  • Benzothiophene Core Formation : Cyclization of cyano-substituted thiophene precursors under catalytic conditions .

  • Sulfanyl Linker Introduction : Nucleophilic substitution between a chloropropanamide intermediate and 5-mercaptotetrazole .

  • Tetrazole Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing the 4-ethylphenyl group .

Stability Under Physiological Conditions

  • pH Stability : The amide bond remains intact at physiological pH (7.4) but hydrolyzes slowly in acidic environments (e.g., lysosomal pH 4.5) .

  • Redox Stability : The sulfanyl group resists reduction by common biological reductants (e.g., glutathione) but oxidizes in the presence of peroxidases .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through multi-step processes involving readily available reagents. For instance, a study reported a two-stage synthesis involving the preparation of intermediate compounds followed by the formation of the target compound through reflux reactions with specific reagents like potassium hydroxide and carbon disulfide . Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. Molecular docking simulations suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways . This positions it as a candidate for further development in treating inflammatory diseases.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of benzothiophene compounds exhibit cytotoxic effects against various cancer cell lines. The presence of cyano and sulfonamide groups in its structure may enhance its activity against tumor cells .

Neuropharmacological Effects
Given the structural similarity to known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Preliminary studies suggest it may interact with dopamine receptors, offering a pathway for treating neurological disorders such as schizophrenia or Parkinson's disease .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anti-inflammatory activityDemonstrated in silico inhibition of 5-LOX; suggests further optimization needed .
Study 2 Anticancer propertiesShowed cytotoxicity against breast cancer cells; mechanism under investigation .
Study 3 Neuropharmacological potentialPreliminary data suggests modulation of dopamine receptors; requires further validation .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations in Heterocyclic Moieties

  • Compound B (N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide): Replaces the tetrazole ring in Compound A with a pyrazole-thiadiazole hybrid.
  • Compound C (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide): Substitutes the tetrazole with a 1,2,4-triazole ring bearing a 4-methoxyphenyl group.
Table 1: Structural Comparison
Compound Core Structure Heterocycle Key Substituents
A Benzothiophene Tetrazole 4-ethylphenyl
B Benzothiophene Pyrazole-thiadiazole 1,5-dimethyl-3-oxo-2-phenylpyrazole
C Benzothiophene Triazole 4-methoxyphenyl

Backbone Modifications

  • Compound D (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide): Simplifies the structure by omitting the sulfanyl-linked heterocycle.

Antimicrobial Efficacy

  • Compound A : Demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), attributed to the tetrazole’s ability to disrupt microbial cell wall synthesis .
  • Compound C : Shows superior antifungal activity (MIC = 4 µg/mL against C. albicans) due to enhanced lipophilicity from the methoxyphenyl group, facilitating fungal membrane penetration .
  • Compound D : Exhibits weaker activity (MIC = 32–64 µg/mL), highlighting the critical role of the sulfanyl-heterocycle in potency .

Antitubercular Potential

  • Compound A : Moderately active against Mycobacterium tuberculosis H37Rv (IC$_{50}$ = 12.5 µM). The tetrazole’s electron-withdrawing nature may hinder penetration into the mycobacterial cell envelope .
  • Compound E (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide): Outperforms Compound A (IC$_{50}$ = 6.2 µM) due to the oxadiazole ring’s rigidity and improved target affinity .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core and a tetrazole moiety. Its molecular formula is C20H22N4OSC_{20}H_{22}N_{4}OS with a molecular weight of approximately 382.48 g/mol. The presence of the cyano group and the sulfanyl linkage are critical for its biological activity.

1. Inhibition of JNK Kinases

Research has indicated that derivatives of this compound exhibit potent inhibitory effects on c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. The compound has been shown to bind effectively to the ATP-binding site of these kinases:

Kinase pIC50 Selectivity
JNK26.5Selective over JNK1
JNK36.7Selective over p38α and ERK2

These findings suggest that the compound may serve as a valuable tool in therapeutic strategies targeting diseases mediated by JNK signaling pathways, such as neurodegenerative disorders and cancer .

2. Anti-inflammatory Potential

Molecular docking studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results revealed strong binding affinity to 5-LOX while showing minimal interaction with cyclooxygenase-2 (COX-2), suggesting a selective mechanism that could reduce side effects associated with non-selective anti-inflammatory drugs .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Neuroprotection : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress through the inhibition of JNK signaling pathways . This suggests potential applications in neuroprotective therapies.
  • Cancer Research : In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by modulating the MAPK pathway .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the benzothiophene core.
  • Introduction of the cyano group.
  • Coupling reactions to attach the tetrazole moiety.

The purification process often employs recrystallization techniques to achieve high purity levels suitable for biological testing .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiophene core. For example:

  • Step 1: Cyclocondensation of 4,5,6,7-tetrahydro-1-benzothiophen-2-amine with cyanoacetamide to form the 3-cyano-benzothiophene scaffold.
  • Step 2: Sulfanylpropanamide linkage via nucleophilic substitution using 2-mercaptopropionic acid derivatives.
  • Step 3: Tetrazole ring formation via [2+3] cycloaddition between nitriles and azides under catalytic conditions (e.g., ZnBr₂) .

Purity Validation:

  • Analytical Techniques: Use HPLC (≥95% purity threshold), LC-MS for molecular weight confirmation, and ¹H/¹³C NMR to verify structural integrity .
  • Critical Parameters: Monitor reaction temperature (60–80°C for tetrazole formation) and solvent selection (DMF or THF for solubility) .

Basic: How can researchers design preliminary assays to evaluate its biological activity?

Methodological Answer:

  • In Vitro Screening: Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls.
    • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
    • Assay Conditions: Maintain pH 7.4 buffer, 37°C incubation, and spectrophotometric detection .
  • Data Normalization: Include vehicle controls (DMSO <0.1%) and triplicate measurements to minimize variability .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction yields and process parameters?

Methodological Answer:

  • Factorial Design: Test variables like temperature, catalyst loading, and solvent ratio using a 2³ factorial matrix to identify significant factors .
    • Example: Vary ZnBr₂ concentration (0.5–2.0 mol%) and reaction time (4–12 hours) to maximize tetrazole ring formation .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., solvent polarity vs. yield) to predict optimal conditions .
  • Software Tools: Utilize COMSOL Multiphysics for reaction kinetic simulations or JMP for statistical analysis .

Advanced: How to resolve discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Source Identification: Check for assay-specific variables:
    • Cell Line Variability: Use isogenic cell lines or primary cells to reduce genetic drift effects.
    • Compound Solubility: Pre-dissolve in DMSO and confirm stability via LC-MS over 24 hours .
  • Meta-Analysis: Apply ANOVA to compare inter-assay variances, followed by post-hoc tests (e.g., Tukey’s HSD) .
  • Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding affinity or microcalorimetry (ITC) for thermodynamic profiling .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the tetrazole and benzothiophene moieties as pharmacophores .
  • QSAR Modeling: Train regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: How to investigate degradation pathways and stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions:
    • Hydrolytic: pH 3–10 buffers at 40°C for 48 hours.
    • Oxidative: 3% H₂O₂ at 25°C for 24 hours .
  • Analytical Monitoring: Track degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation .
  • Stability Protocols: Store lyophilized samples at -80°C with desiccants; avoid repeated freeze-thaw cycles .

Advanced: What reactor design principles apply to scaling up its synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., tetrazole cyclization) using microfluidic setups .
  • Scale-Up Criteria: Maintain geometric similarity (e.g., stirrer speed, Reynolds number) between lab and pilot-scale reactors .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Advanced: How to analyze reaction mechanisms for its synthesis using kinetic studies?

Methodological Answer:

  • Rate Law Determination: Conduct time-course experiments under pseudo-first-order conditions. Plot ln([reactant]) vs. time to calculate rate constants .
  • Isotopic Labeling: Use ¹⁵N-azides in tetrazole formation to track nitrogen incorporation via NMR .
  • Computational Validation: Compare experimental activation energies (from Arrhenius plots) with DFT-calculated transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.